3,3'-Thiobis(7H-benz(de)anthracen-7-one)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(7-oxobenzo[a]phenalen-3-yl)sulfanylbenzo[b]phenalen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H18O2S/c35-33-23-9-3-1-7-19(23)21-15-17-29(25-11-5-13-27(33)31(21)25)37-30-18-16-22-20-8-2-4-10-24(20)34(36)28-14-6-12-26(30)32(22)28/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJUUYGFMLYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)SC5=C6C=CC=C7C6=C(C=C5)C8=CC=CC=C8C7=O)C=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H18O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058859 | |
| Record name | 7H-Benz[de]anthracen-7-one, 3,3'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-95-8 | |
| Record name | 3,3′-Thiobis[7H-benz[de]anthracen-7-one] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Thiobis(7H-benz(de)anthracen-7-one) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86170 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-Benz[de]anthracen-7-one, 3,3'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7H-Benz[de]anthracen-7-one, 3,3'-thiobis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-thiobis[7H-benz[de]anthracen-7-one] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3'-THIOBIS(7H-BENZ(DE)ANTHRACEN-7-ONE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AS23WB723Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Innovative Synthetic Strategies and Methodologies for 3,3 Thiobis 7h Benz De Anthracen 7 One Architectures
Retrosynthetic Analysis of the Dimeric Scaffold with Intramolecular Thioether Linkage
The logical starting point for devising a synthesis for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) is a retrosynthetic analysis. The primary disconnection strategy involves cleaving the two carbon-sulfur (C-S) bonds of the central thioether linkage. This simplifies the complex dimeric target molecule into more manageable monomeric units.
This disconnection leads to two key synthons: an electrophilic 7H-benz(de)anthracen-7-one unit functionalized at the 3-position with a good leaving group, and a nucleophilic sulfide (B99878) source (S²⁻). The practical chemical equivalent for the benzanthrone (B145504) synthon is typically a 3-halo-7H-benz(de)anthracen-7-one derivative, such as 3-bromo-7H-benz(de)anthracen-7-one. This precursor is particularly attractive due to its accessibility and the reactivity of the C-Br bond in both nucleophilic substitution and transition-metal-catalyzed reactions. researchgate.netmdpi.com
An alternative retrosynthetic approach considers a transition metal-catalyzed coupling, where the disconnection still occurs at the C-S bonds. This pathway might involve one molecule of 3-halo-7H-benz(de)anthracen-7-one and one molecule of 3-mercapto-7H-benz(de)anthracen-7-one, or a related sulfur-containing organometallic reagent. However, the most direct and convergent approach remains the reaction of two equivalents of a 3-halo-benzanthrone precursor with a simple inorganic sulfide reagent.
Development and Optimization of Coupling Reactions for 3,3'-Positional Linkage
The formation of the diaryl thioether bond at the 3,3'-positions is the crucial step in assembling the target dimer. Research has focused on two primary strategies: direct nucleophilic substitution and transition metal-catalyzed cross-coupling.
Nucleophilic aromatic substitution (SNAAr) provides a practical and direct method for forming the C-S bond. researchgate.net In this approach, the electron-deficient aromatic system of the benzanthrone core, activated by the carbonyl group, facilitates the displacement of a halide at the 3-position by a sulfur nucleophile.
The synthesis of benzanthrone-derived sulfides has been successfully achieved through the reaction of 3-bromobenzanthrone (B182157) with various thiols. researchgate.net To form the specific 3,3'-thiobis linkage, two equivalents of 3-bromo-7H-benz(de)anthracen-7-one are reacted with a sulfide salt, such as sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH). The reaction is typically conducted in a polar aprotic solvent, like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), at elevated temperatures to ensure sufficient reaction rates. The optimization of this reaction involves fine-tuning the temperature, reaction time, and the choice of base if a hydrosulfide source is used, to maximize the yield of the desired dimer while minimizing side reactions.
Transition metal catalysis offers a powerful alternative for constructing C-S bonds, often under milder conditions than traditional SNAAr reactions. While palladium-catalyzed reactions like the Sonogashira coupling and Buchwald-Hartwig amination have been used to create new benzanthrone derivatives, researchgate.netmdpi.com the principles can be extended to C-S bond formation.
A palladium-catalyzed approach, analogous to the Buchwald-Hartwig C-S coupling, would involve reacting 3-bromo-7H-benz(de)anthracen-7-one with a suitable sulfur source in the presence of a palladium catalyst and a phosphine (B1218219) ligand. This methodology is particularly valuable for substrates that are poor candidates for SNAAr. The catalytic cycle typically involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by metathesis with the sulfur nucleophile and subsequent reductive elimination to yield the diaryl thioether and regenerate the catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.
Precursor Synthesis and Regioselective Functionalization of 7H-Benz(de)anthracen-7-one Derivatives
The successful synthesis of the target dimer hinges on the efficient and regioselective preparation of a functionalized benzanthrone precursor. The most common precursor is 3-bromo-7H-benz(de)anthracen-7-one.
The synthesis starts with the commercially available 7H-benz(de)anthracen-7-one (benzanthrone). nist.gov The direct bromination of benzanthrone is a well-established method. Due to the electronic properties of the benzanthrone core, electrophilic substitution occurs preferentially at the C-3 position. The reaction is typically carried out by treating benzanthrone with bromine in a suitable solvent, such as nitrobenzene (B124822) or acetic acid. Careful control of the reaction conditions is necessary to achieve high regioselectivity and yield, avoiding the formation of di- or poly-brominated side products. Other halogenated precursors, such as 3-iodo-7H-benz(de)anthracen-7-one, can also be synthesized and may offer different reactivity profiles in cross-coupling reactions. nih.gov
Advanced Purification Techniques for High Purity Dimeric Compounds
The purification of large, relatively nonpolar dimeric compounds like 3,3'-Thiobis(7H-benz(de)anthracen-7-one) from starting materials, unreacted monomers, and side products is a critical step to obtain materials with the high purity required for materials science applications.
Standard purification methods include column chromatography and recrystallization. For polycyclic aromatic compounds, silica (B1680970) gel column chromatography is widely used, often with a gradient of eluents to separate components based on polarity. mdpi.comnih.gov High-performance liquid chromatography (HPLC) offers superior separation efficiency and is an essential tool for both analytical verification of purity and preparative-scale purification. nih.gov
For large, thermally stable PAH-type molecules, more advanced techniques can be employed. Differential sublimation, which separates compounds based on their different sublimation temperatures under high vacuum, has proven effective for isolating PAH dimers from residual monomers. uga.edu This technique is particularly advantageous as it avoids the use of solvents. Purity is typically verified using a combination of techniques, including HPLC and mass spectrometry. nih.gov
Comparative Analysis of Synthetic Efficiency, Yields, and Green Chemistry Principles
When evaluating synthetic routes, it is crucial to consider not only the yield and efficiency but also the environmental impact, as outlined by the principles of green chemistry. nih.govresearchgate.net A comparison of the nucleophilic substitution and transition metal-catalyzed methods reveals distinct advantages and disadvantages.
| Parameter | Direct Nucleophilic Substitution (SNAAr) | Transition Metal-Catalyzed Cross-Coupling |
| Reagents | 3-bromobenzanthrone, Na₂S | 3-bromobenzanthrone, sulfur source, Pd catalyst, ligand, base |
| Atom Economy | Generally higher; fewer auxiliary reagents. | Lower due to catalyst, ligands, and base which are not incorporated into the final product. |
| Catalyst | None required (self-promoted by substrate). | Requires expensive and potentially toxic heavy metals (e.g., Palladium). |
| Solvents | Often requires high-boiling polar aprotic solvents (e.g., DMF, NMP) which can be difficult to remove and have associated health concerns. | Can sometimes be performed in greener solvents, but often uses similar polar aprotic or ethereal solvents. |
| Reaction Conditions | Typically requires high temperatures (>100 °C). | Often proceeds under milder temperature conditions. |
| Yield & Selectivity | Can be high for activated substrates but may suffer from side reactions. | Often provides higher selectivity and yields for a broader range of substrates. |
| Green Chemistry Score | Moderate. Simplicity and high atom economy are advantages, but harsh conditions and solvent choice are drawbacks. | Lower. The use of toxic and non-renewable metal catalysts and complex ligands reduces its green credentials, despite milder conditions. |
This table presents a qualitative comparison based on typical reactions of these types.
The direct SNAAr method is often preferred for its operational simplicity and higher atom economy, a key principle of green chemistry which aims to maximize the incorporation of all materials used in the process into the final product. youtube.com However, it can require harsh conditions. The palladium-catalyzed route offers greater versatility and often higher yields under milder conditions but suffers from the economic and environmental cost of the metal catalyst and associated ligands. researchgate.net Future work may focus on developing more sustainable catalytic systems or utilizing solvent-free reaction conditions to improve the green credentials of these synthetic strategies. worldwidejournals.com
Elucidation of Electronic Structure and Spectroscopic Signatures Through Advanced Characterization of 3,3 Thiobis 7h Benz De Anthracen 7 One
High-Resolution Spectroscopic Probes of Electronic States and Transitions
Ultrafast Transient Absorption Spectroscopy for Excited State Dynamics Mapping
No published studies utilizing ultrafast transient absorption spectroscopy to map the excited state dynamics of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) were found. This type of analysis would be invaluable for understanding the photophysical properties of the molecule, such as the lifetimes of its singlet and triplet excited states and the pathways of intersystem crossing and internal conversion, which are crucial for applications in fields like organic electronics and photochemistry.
Resonance Raman Spectroscopy for Vibrational Coupling and Electronic State Identification
There is no available research that employs Resonance Raman spectroscopy to investigate the vibrational coupling and identify the electronic states of 3,3'-Thiobis(7H-benz(de)anthracen-7-one). Such an investigation would provide detailed information on the specific vibrational modes that are coupled to the electronic transitions, offering deeper insight into the molecule's structure-property relationships.
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiroptical Properties
The chiroptical properties of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) have not been reported. The molecule is achiral unless it adopts a stable, non-planar conformation that lacks a center of inversion or a plane of symmetry. Studies using Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be necessary to determine if any chiral conformers exist and to characterize their stereochemical features.
Single Crystal X-ray Diffraction Studies for Solid-State Electronic Packing and Intermolecular Interactions
A search for single-crystal X-ray diffraction data for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) did not yield any results. The determination of its crystal structure is essential for understanding its solid-state properties, including molecular packing, intermolecular interactions (such as π-π stacking or C-H···S interactions), and their influence on the material's electronic and photophysical behavior. While data exists for derivatives of 7H-benz(de)anthracen-7-one, this information cannot be directly extrapolated to the thiobis-bridged dimer.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
While basic chemical identification of related benzanthrone (B145504) derivatives by standard ¹H and ¹³C NMR is documented, there are no available studies that use advanced NMR techniques (e.g., NOESY, ROESY, or variable-temperature NMR) to probe the specific solution-state conformation and dynamics of 3,3'-Thiobis(7H-benz(de)anthracen-7-one). Such studies would be critical for understanding the flexibility of the molecule, particularly the rotational barrier around the C-S-C bonds, and how the conformation might change in different solvent environments.
Photoelectron Spectroscopy (UPS/XPS) for Valence Band and Core Level Analysis
No specific Ultraviolet Photoelectron Spectroscopy (UPS) or X-ray Photoelectron Spectroscopy (XPS) data for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) is present in the reviewed literature. XPS would provide information on the elemental composition and the chemical states of carbon, oxygen, and sulfur atoms. UPS would reveal the electronic structure of the valence band, allowing for the determination of the ionization potential and the energies of the highest occupied molecular orbitals (HOMO), which are fundamental parameters for designing organic semiconductor devices. While the NIST database contains XPS data for the parent compound, 7H-benz(de)anthracen-7-one, this does not extend to the thiobis derivative. nist.govnist.gov
Correlation of Spectroscopic Signatures with Thiobis-Bridge Electronic Influence and Dimer Conformation
The electronic and photophysical properties of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) are intrinsically linked to the interplay between the two benzanthrone moieties, mediated by the sulfur bridge. The thioether linkage is not merely a passive connector; it actively influences the electronic structure and, consequently, the spectroscopic behavior of the entire molecule.
The sulfur atom in the thiobis-bridge possesses lone pairs of electrons that can engage in through-space and through-bond interactions with the π-systems of the benzanthrone units. This interaction is expected to have a significant impact on the frontier molecular orbitals (HOMO and LUMO) of the dimer. In analogous sulfur-bridged aromatic systems, the sulfur lone pairs can contribute to the HOMO, effectively raising its energy level compared to the monomeric benzanthrone unit. This elevation of the HOMO energy would lead to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption spectrum.
Furthermore, the conformational flexibility of the dimer, dictated by the C-S-C bond angle and the rotational freedom around the C-S bonds, plays a pivotal role in determining the extent of electronic coupling between the two benzanthrone chromophores. Different conformers can exhibit distinct spectral properties. For instance, a more planar conformation would likely enhance π-conjugation across the bridge, leading to a more significant red shift in absorption and potentially altering the fluorescence quantum yield. Conversely, a more twisted conformation would diminish this electronic communication, resulting in spectroscopic characteristics that more closely resemble those of an isolated, substituted benzanthrone monomer.
The nature of the substituent at the 3-position of the benzanthrone core is well-documented to heavily influence its photophysical properties. In the case of 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the thioether linkage acts as a substituent for each benzanthrone unit. This substitution pattern creates a donor-π-acceptor system, where the sulfur atom can act as a weak electron donor, and the carbonyl group of the benzanthrone core serves as the electron acceptor. Upon photoexcitation, an intramolecular charge transfer (ICT) from the sulfur to the carbonyl group is anticipated. The efficiency and energy of this ICT process are sensitive to the surrounding solvent polarity, which would likely result in solvatochromic shifts in the emission spectra.
The presence of the thioether bridge also introduces potential non-radiative decay pathways that can affect the fluorescence quantum yield. In similar thio-bridged aromatic dimers, intersystem crossing to the triplet state can be facilitated by the heavy atom effect of sulfur, potentially leading to phosphorescence or a reduction in fluorescence efficiency. The specific conformation of the dimer can influence the rate of these non-radiative processes.
While specific experimental data for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) is unavailable, the following tables present hypothetical data based on the trends observed in related benzanthrone derivatives and thio-bridged aromatic compounds to illustrate the expected spectroscopic behavior.
Table 1: Hypothetical Photophysical Data for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
| Hexane | 1.88 | 430 | 510 | 3891 | 0.45 |
| Toluene | 2.38 | 435 | 525 | 4132 | 0.40 |
| Chloroform | 4.81 | 440 | 545 | 4510 | 0.30 |
| Ethanol | 24.55 | 445 | 560 | 4780 | 0.20 |
| Acetonitrile (B52724) | 37.5 | 442 | 555 | 4702 | 0.15 |
Table 2: Comparison of Hypothetical Spectroscopic Data for Benzanthrone Monomer and its Thiobis-Dimer
| Compound | Absorption Max (λ_abs, nm) in Toluene | Emission Max (λ_em, nm) in Toluene | Stokes Shift (cm⁻¹) | Relative Quantum Yield |
| 3-Thio-methyl-7H-benz(de)anthracen-7-one (Hypothetical Monomer) | 425 | 505 | 3902 | 1.0 |
| 3,3'-Thiobis(7H-benz(de)anthracen-7-one) | 435 | 525 | 4132 | 0.8 |
Theoretical and Computational Chemistry Investigations of 3,3 Thiobis 7h Benz De Anthracen 7 One Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Ground and Excited State Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methodologies for investigating the electronic structure and properties of molecules like 3,3'-Thiobis(7H-benz(de)anthracen-7-one). These methods offer a balance of computational cost and accuracy, making them well-suited for systems of this size.
Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Mapping
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic behavior of 3,3'-Thiobis(7H-benz(de)anthracen-7-one). The HOMO and LUMO energy levels and their spatial distributions dictate the molecule's reactivity, electronic transitions, and charge transport characteristics.
In 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the HOMO is expected to be delocalized across the two benzanthrone (B145504) units, with a significant contribution from the sulfur atom's lone pair electrons. This raises the HOMO energy level compared to the parent benzanthrone molecule. Conversely, the LUMO is likely to be distributed primarily over the π-systems of the benzanthrone moieties, particularly around the electron-withdrawing carbonyl groups. The energy gap between the HOMO and LUMO is a key determinant of the molecule's color and electronic properties.
Charge distribution mapping, often visualized through electrostatic potential (ESP) maps, reveals the regions of a molecule that are electron-rich or electron-poor. For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the ESP map would likely show a high electron density around the oxygen atoms of the carbonyl groups and the sulfur atom, making these sites susceptible to electrophilic attack. The aromatic rings would exhibit a more neutral potential, while the regions around the hydrogen atoms would be more positive.
Table 1: Hypothetical Frontier Molecular Orbital Energies for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 7H-benz(de)anthracen-7-one | -6.2 | -2.5 | 3.7 |
| 3,3'-Thiobis(7H-benz(de)anthracen-7-one) | -5.8 | -2.7 | 3.1 |
| 3-amino-7H-benz(de)anthracen-7-one | -5.5 | -2.4 | 3.1 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in related aromatic systems.
Prediction of Spectroscopic Transitions, Oscillator Strengths, and Solvent Effects
Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the energies of vertical excitations from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax). The oscillator strength, also calculated by TD-DFT, provides a measure of the intensity of these transitions.
For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the lowest energy electronic transition is expected to be a π-π* transition, with some degree of intramolecular charge transfer (ICT) character from the sulfur bridge to the benzanthrone units. This would likely result in a strong absorption in the visible region of the electromagnetic spectrum.
Solvent effects can significantly influence the spectroscopic properties of molecules, particularly those with polar groups or ICT character. Computational models such as the Polarizable Continuum Model (PCM) can be used in conjunction with TD-DFT to simulate the effect of different solvents on the absorption spectrum. For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), polar solvents are expected to stabilize the charge-separated excited state, leading to a red-shift (bathochromic shift) of the absorption maximum.
Table 2: Hypothetical Predicted Spectroscopic Data for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) in Different Solvents
| Solvent | Dielectric Constant | Predicted λmax (nm) | Oscillator Strength (f) |
| Hexane | 1.88 | 450 | 0.85 |
| Dichloromethane | 8.93 | 465 | 0.88 |
| Acetonitrile (B52724) | 37.5 | 475 | 0.92 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in solvatochromic studies of similar dyes.
Molecular Dynamics (MD) Simulations for Conformational Landscape, Flexibility, and Intramolecular Dynamics of the Thiobis Linkage
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational landscape and flexibility. For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), MD simulations are particularly useful for exploring the rotational freedom around the C-S bonds of the thiobis linkage.
The flexibility of the thioether bridge allows the two benzanthrone units to adopt various relative orientations. MD simulations can map the potential energy surface associated with the rotation around these bonds, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape can influence its packing in the solid state and its interactions with other molecules. The dynamics of the thiobis linkage can also impact the photophysical properties by modulating the extent of electronic coupling between the two chromophores.
Quantum Chemical Calculations for Intermolecular Interactions and Aggregation Behavior
The way molecules of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) interact with each other is critical for determining its solid-state properties, such as crystal packing and charge transport efficiency in organic electronic devices. Quantum chemical calculations can be employed to study these intermolecular interactions.
Methods such as DFT with dispersion corrections (e.g., DFT-D3) are necessary to accurately describe the non-covalent interactions, including π-π stacking and van der Waals forces, that govern the aggregation of large aromatic molecules. By calculating the interaction energies of different dimer and larger aggregate configurations, it is possible to predict the most likely packing motifs in the solid state. These calculations can reveal how the shape of the molecule and the presence of the sulfur atom influence the intermolecular arrangement.
Computational Design Principles for Modifying Thiobis(benz(de)anthracenone) Derivatives with Tailored Electronic Structures
Computational chemistry serves as a powerful tool for the in silico design of new molecules with desired properties. By systematically modifying the structure of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) and calculating the resulting electronic and optical properties, it is possible to establish design principles for tailoring these materials.
Validation of Theoretical Models and Predictions against Experimental Spectroscopic Data
The reliability of computational predictions is contingent upon their validation against experimental data. For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), experimental spectroscopic data, such as UV-Vis absorption and fluorescence spectra, are essential for benchmarking the accuracy of TD-DFT calculations.
Photophysical Mechanisms and Excited State Dynamics of 3,3 Thiobis 7h Benz De Anthracen 7 One
Detailed Analysis of Fluorescence and Phosphorescence Quantum Yields and Lifetimes in Diverse Environments
The fluorescence and phosphorescence characteristics of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) are intrinsically linked to the properties of its constituent 7H-benz(de)anthracen-7-one units. Studies on various 3-substituted benzanthrone (B145504) derivatives reveal a strong dependence of their photophysical parameters on solvent polarity. researchgate.netmdpi.commdpi.comnih.gov Generally, these compounds exhibit fluorescence, and the quantum yield can be significantly influenced by the solvent environment. mdpi.com
For instance, research on 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one showed that fluorescence quantum yields can range from 0.22 in acetonitrile (B52724) to 0.68 in ethanol. mdpi.comresearchgate.net This solvatochromism is a hallmark of molecules with intramolecular charge transfer (ICT) character, where the excited state is more polar than the ground state. mdpi.comnih.gov In polar solvents, the stabilization of the excited state can lead to changes in both the emission wavelength and the quantum yield. mdpi.com For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the two benzanthrone moieties are linked at the 3-position, a site known to influence the electronic properties of the chromophore significantly. researchgate.netmdpi.commdpi.com
Interactive Data Table: Photophysical Properties of Representative 3-Substituted Benzanthrone Derivatives in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) | Compound Reference |
| Hexane | 1.88 | 426 | 537 | 111 | 0.55 | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.com |
| Toluene | 2.38 | 439 | 572 | 133 | 0.38 | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.com |
| Chloroform | 4.81 | 446 | 592 | 146 | 0.28 | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.com |
| Ethanol | 24.55 | 426 | 535 | 109 | 0.68 | 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one mdpi.comresearchgate.net |
| Acetonitrile | 35.94 | 416 | 496 | 80 | 0.22 | 3-(Phenylethynyl)-7H-benzo[de]anthracen-7-one mdpi.comresearchgate.net |
| DMSO | 46.68 | 457 | 658 | 201 | 0.02 | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one mdpi.com |
Note: This data is for analogous compounds and is intended to be representative of the behavior of the benzanthrone chromophore.
The phosphorescence properties of benzanthrone derivatives are less commonly reported in general literature but are crucial for understanding the complete deactivation pathways from the excited state. The presence of the sulfur atom in the thiobis bridge is expected to enhance spin-orbit coupling, which would facilitate intersystem crossing to the triplet state and potentially lead to observable phosphorescence, especially at low temperatures or in rigid matrices.
Intersystem Crossing (ISC) and Triplet State Generation Efficiencies
Intersystem crossing (ISC) is a key process in the photophysics of aromatic ketones like benzanthrone. nih.govresearchgate.net It is a radiationless transition between electronic states of different spin multiplicity, typically from an excited singlet state (S₁) to a triplet state (Tₙ). nih.gov The efficiency of ISC is governed by the strength of spin-orbit coupling (SOC) between the singlet and triplet states. nih.gov
For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), two main factors are expected to promote efficient ISC:
The Carbonyl Group: The inherent n→π* transition of the carbonyl group in the benzanthrone moiety provides a mechanism for efficient ISC, as transitions between states of different orbital character (e.g., ¹(π,π) → ³(n,π)) are often favored according to El-Sayed's rule.
The "Heavy-Atom" Effect of Sulfur: The presence of the sulfur atom in the thiobis bridge is anticipated to significantly enhance the rate of ISC. ucf.edunih.gov Sulfur, being a heavier atom than carbon or oxygen, increases spin-orbit coupling, thereby facilitating the spin-forbidden transition from the singlet to the triplet manifold. ucf.edunih.gov Studies on other sulfur-containing organic molecules have demonstrated near-unity triplet quantum yields due to this effect. ucf.edunih.gov
Recent research on benzanthrone itself has highlighted that ISC can be extremely facile in aprotic solvents, while it is suppressed in protic solvents due to hydrogen bonding. nih.govresearchgate.net Furthermore, mechanical stress, such as that imposed by a high-viscosity medium, can also retard ISC by restricting the necessary vibrational motions that promote the transition. nih.gov In the dimeric structure of 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the thioether bridge introduces a degree of conformational flexibility, and its vibrations could also couple to the electronic states, influencing the ISC rate.
While specific triplet generation efficiencies for the title compound are not documented in the provided search results, the combination of the benzanthrone carbonyl and the sulfur bridge strongly suggests that ISC would be a highly efficient process, likely competing effectively with fluorescence, especially in non-polar, aprotic environments.
Exciton (B1674681) Coupling and Energy Transfer Pathways within the Dimeric Structure
The dimeric nature of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) allows for electronic interactions between the two benzanthrone chromophores. Upon absorption of a photon by one of the chromophores, the excitation energy can be shared or transferred between the two units. This interaction, known as exciton coupling, is highly dependent on the distance and relative orientation of the two chromophores, which are dictated by the geometry of the thiobis bridge.
Dexter and Förster Energy Transfer Mechanisms and Their Relevance
Two primary mechanisms govern the transfer of electronic excitation energy between molecules or chromophoric units:
Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process that occurs through dipole-dipole coupling between the donor and acceptor. Its efficiency is proportional to the inverse sixth power of the distance between the chromophores and depends on the spectral overlap between the donor's emission and the acceptor's absorption.
Dexter Energy Transfer: This is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap, as it proceeds via a double electron exchange. semanticscholar.org Its efficiency decreases exponentially with the distance between the units. semanticscholar.org
In 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the two benzanthrone units are held in relatively close proximity by the covalent sulfur bridge. This proximity suggests that Dexter energy transfer could be a significant pathway, particularly for triplet-triplet energy transfer. However, given the large extinction coefficients and fluorescence potential of benzanthrone derivatives, Förster transfer could also play a role, especially if there is sufficient spectral overlap and favorable orientation of the transition dipole moments. The flexibility of the thiobis bridge may allow for conformations that are conducive to one or both of these mechanisms.
Role of the Thiobis Bridge in Facilitating or Inhibiting Electronic Coupling
The thiobis bridge is not merely a passive linker; it actively participates in mediating the electronic communication between the two benzanthrone chromophores. The nature of the bridge can either facilitate or inhibit electronic coupling through several effects:
Through-Bond vs. Through-Space Coupling: The bridge can enable "through-bond" electronic coupling, where the molecular orbitals of the bridge itself mix with those of the chromophores. This is in contrast to "through-space" coupling, which is a direct electrostatic interaction between the chromophores.
Conformational Control: The C-S-C bond angle and the rotational freedom around the C-S bonds determine the spatial arrangement of the two benzanthrone units, which in turn governs the strength of the exciton coupling.
Electronic Effects of the Sulfur Atom: The sulfur atom, with its lone pairs of electrons, can influence the electronic landscape of the molecule. In some systems, the sulfur lone pairs can electronically screen the chromophores from each other, while in others, the sulfur orbitals can actively mix with the π-systems of the chromophores, creating new electronic states.
Photoinduced Charge Transfer (ICT) and Charge Separation Processes: Intramolecular and Intermolecular
As noted earlier, benzanthrone derivatives often exhibit intramolecular charge transfer (ICT) upon excitation. mdpi.comnih.gov In these D-π-A (Donor-π-Acceptor) systems, an electron-donating group is attached to the benzanthrone core, which acts as the acceptor. mdpi.com For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the situation is more complex as it is a symmetric dimer.
Intermolecular Processes: In concentrated solutions or in the solid state, photoexcitation of one molecule of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) could be followed by electron or energy transfer to a neighboring molecule, leading to intermolecular charge separation or the formation of excimers (excited-state dimers).
The likelihood and efficiency of these charge transfer processes would be highly dependent on the solvent polarity. Polar solvents would stabilize the charge-separated state, making such processes more favorable.
Mechanistic Insights into Photostability and Degradation Pathways under Varied Irradiation Conditions
The photostability of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) is a critical parameter for its potential applications. Polycyclic aromatic hydrocarbons (PAHs) and aromatic ketones are known to undergo photodegradation through various pathways. mdpi.com
Potential degradation mechanisms for this compound under irradiation include:
Reaction with Reactive Oxygen Species (ROS): Like many organic dyes, it could act as a photosensitizer, generating singlet oxygen or other ROS upon irradiation in the presence of oxygen. These highly reactive species could then attack the molecule itself, leading to its degradation.
Direct Photolysis: The absorption of high-energy photons (UV light) can lead to the cleavage of chemical bonds. The C-S bonds in the thioether bridge could be a potential weak point, susceptible to photocleavage.
Photoreactions involving the Carbonyl Group: The excited carbonyl group can undergo various photochemical reactions, such as photoreduction or cycloadditions, depending on the reaction conditions and the presence of other reactive species.
Photooxidation: The aromatic rings of the benzanthrone units are susceptible to photooxidation, which could lead to the formation of quinones, ring-opened products, and other degradation compounds.
The specific degradation pathway would likely depend on the irradiation wavelength, the presence of oxygen, the solvent, and the temperature. The high efficiency of intersystem crossing in this molecule suggests that triplet-state mediated chemistry could be a major contributor to its photodegradation.
Electrochemical Behavior and Redox Properties of 3,3 Thiobis 7h Benz De Anthracen 7 One
Cyclic Voltammetry and Differential Pulse Voltammetry for Precise Redox Potential Determination
To determine the redox potentials of 3,3'-Thiobis(7H-benz[de]anthracen-7-one), techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) would be employed. For context, the electrochemical behavior of the parent benzanthrone (B145504) has been studied on a platinum electrode in an acetonitrile (B52724) solution. sfasu.edu In these studies, benzanthrone exhibited well-defined cathodic and anodic peaks, corresponding to its reduction and subsequent oxidation. sfasu.edu
For the thiobis dimer, one would expect the voltammograms to potentially show two distinct redox events if the electronic communication through the thioether bridge is weak, or a single, two-electron transfer event if the communication is strong. The precise potentials would indicate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Investigation of Electron Transfer Mechanisms and Kinetics
The kinetics of electron transfer could be investigated by analyzing the relationship between peak currents and the scan rate in cyclic voltammetry. For the benzanthrone monomer, at lower scan rates, the process is diffusion-controlled, indicating a stable radical anion is formed. sfasu.edu However, at higher scan rates, the reaction becomes quasi-reversible. sfasu.edu
A similar investigation for 3,3'-Thiobis(7H-benz[de]anthracen-7-one) would reveal the stability of the charged species formed. The heterogeneous rate constant (k⁰) for the electron transfer could also be calculated to quantify the kinetics.
Influence of the Thiobis Linkage on Oxidation and Reduction Potentials and Electronic Communication
The sulfur atom in the thiobis linkage is expected to significantly influence the electronic properties compared to the parent benzanthrone. The sulfur bridge can facilitate electronic communication between the two benzanthrone units. This communication would likely lead to a splitting of the redox potentials. The extent of this splitting would provide a quantitative measure of the electronic coupling between the two halves of the molecule. The electron-donating nature of the sulfur atom might also be expected to shift the reduction potentials to more negative values compared to the monomer.
Stability and Reactivity of Radical Anions and Cations Formed upon Electrochemical Processes
The stability of the radical ions formed during the electrochemical reduction or oxidation of 3,3'-Thiobis(7H-benz[de]anthracen-7-one) would be a crucial aspect of its characterization. The reversibility of the peaks in the cyclic voltammogram would provide initial insights into the stability of these species. An irreversible process would suggest that the radical ions undergo subsequent chemical reactions. Spectroelectrochemical techniques could be employed to identify the nature of these follow-up reactions.
Correlation between Electrochemical Properties and Predicted Electronic Structure
Computational studies, such as those using density functional theory (DFT), would be invaluable in complementing experimental electrochemical data. Theoretical calculations could predict the HOMO and LUMO energy levels, which can be correlated with the experimentally determined oxidation and reduction potentials. Furthermore, computational models could provide insights into the electron distribution in the radical ions and help to rationalize the observed stability and reactivity. For substituted benzanthrone derivatives, computational studies have been used to understand intramolecular charge transfer, which influences their photophysical properties. nih.gov A similar approach for the thiobis dimer would be highly informative.
Advanced Applications in Functional Materials Science: Mechanistic Contributions of 3,3 Thiobis 7h Benz De Anthracen 7 One
Organic Semiconductor Applications
Charge Transport Mechanisms in Thin Films and Crystalline Phases
There is no available research data on the charge transport mechanisms, thin-film characteristics, or crystalline phase properties of 3,3'-Thiobis(7H-benz(de)anthracen-7-one).
Role in Organic Field-Effect Transistors (OFETs): Device Physics and Molecular Packing Effects
Specific studies detailing the use of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) in OFETs, including its device physics and the influence of its molecular packing on performance, have not been reported.
Organic Photovoltaic (OPV) Devices and Excitonic Solar Cells
Exciton (B1674681) Dissociation and Charge Generation at Donor-Acceptor Interfaces
There are no published findings on the exciton dissociation dynamics or charge generation processes at donor-acceptor interfaces involving 3,3'-Thiobis(7H-benz(de)anthracen-7-one).
Organic Light-Emitting Diodes (OLEDs) and Advanced Fluorescent Probes
While benzanthrone (B145504) derivatives are known for their fluorescent properties, specific research on the application of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) in OLEDs or as an advanced fluorescent probe, including its performance and mechanistic contributions, could not be located. Computational studies on other benzanthrone derivatives suggest that their fluorescence characteristics are influenced by intramolecular charge transfer, but specific experimental data for the thiobis compound is absent. nih.gov
Emission Mechanisms and Quantum Efficiencies in Device Architectures
There is no available scientific literature that investigates the emission mechanisms or measures the quantum efficiencies of 3,3'-Thiobis(7H-benz[de]anthracen-7-one) within any device architecture. While related benzanthrone derivatives have been studied for their potential in organic light-emitting diodes (OLEDs), specific data on the performance of the thiobis compound, such as its electroluminescence spectrum, charge-carrier mobility, and device stability, has not been published.
Design Principles for Tunable Emission Wavelengths and Color Purity
The principles for tuning the emission wavelengths of benzanthrone derivatives generally involve modifying the electron-donating or -withdrawing strength of substituents. mdpi.commdpi.com For instance, strong electron-donating groups typically induce a redshift in the emission spectrum. mdpi.com However, without experimental or computational studies on 3,3'-Thiobis(7H-benz[de]anthracen-7-one), any discussion on how the thioether bridge specifically influences the electronic structure and the resulting emission color and purity would be purely speculative.
Advanced Sensing Applications: Principles of Molecular Recognition and Transduction Mechanisms
Benzanthrone derivatives have been explored as fluorescent probes and sensors due to their sensitivity to the local environment. mdpi.com The mechanism often relies on changes in intramolecular charge transfer (ICT) upon interaction with an analyte. There are no studies, however, that explore the molecular recognition capabilities of 3,3'-Thiobis(7H-benz[de]anthracen-7-one) for any specific analyte, nor are there reports on the transduction mechanisms it might employ.
Supramolecular Assembly and Self-Organization for Tailored Functional Architectures
The self-organization of polycyclic aromatic hydrocarbons is crucial for creating functional materials with ordered structures. This assembly is typically driven by non-covalent interactions such as π-π stacking and van der Waals forces. nih.gov While the planar benzanthrone units in 3,3'-Thiobis(7H-benz[de]anthracen-7-one) would be expected to participate in such interactions, no crystallographic or spectroscopic data is available to confirm its specific packing motifs or its ability to form tailored supramolecular architectures.
Derivatization and Functionalization Strategies for Tailored 3,3 Thiobis 7h Benz De Anthracen 7 One Properties
Systematic Investigation of Substituent Effects on Electronic and Photophysical Properties
The electronic and photophysical characteristics of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) are highly sensitive to the nature and position of substituents on the aromatic framework. Theoretical and experimental studies on related benzanthrone (B145504) derivatives have established that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). doi.orgnih.gov
The introduction of EDGs, such as amino or alkoxy groups, generally leads to a destabilization (increase in energy) of the HOMO level, with a less pronounced effect on the LUMO. This results in a smaller HOMO-LUMO gap and a bathochromic (red) shift in both the absorption and emission spectra. Conversely, the introduction of EWGs, such as cyano or nitro groups, tends to stabilize (lower in energy) both the HOMO and LUMO levels, with a more significant effect on the LUMO. researchgate.net This also leads to a reduction in the HOMO-LUMO gap and a red shift in the spectra.
The photophysical properties of benzanthrone derivatives, such as fluorescence quantum yield and Stokes shift, are also influenced by substituent effects. mdpi.commdpi.com For instance, the introduction of a phenylethynyl group at the 3-position of 7H-benzo[de]anthracen-7-one has been shown to result in a fluorescent compound with a high quantum yield. mdpi.com
Table 1: Predicted Effects of Substituents on the Properties of 3,3'-Thiobis(7H-benz(de)anthracen-7-one)
| Substituent Type | Example Group | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Spectral Shift |
| Electron-Donating | -NH2, -OR | Increase | Slight Increase | Bathochromic (Red) |
| Electron-Withdrawing | -CN, -NO2 | Decrease | Significant Decrease | Bathochromic (Red) |
| π-Conjugated | -C≡C-Ph | Variable | Variable | Bathochromic (Red) |
Strategies for Peripheral Functionalization of the Benz(de)anthracenone Core
The peripheral functionalization of the benz(de)anthracenone core is a versatile strategy to fine-tune the properties of 3,3'-Thiobis(7H-benz(de)anthracen-7-one). Various synthetic methodologies have been developed for the selective introduction of substituents at different positions of the benzanthrone skeleton.
One of the most common approaches involves the nucleophilic substitution of a halogen atom, typically bromine, at the 3-position. mdpi.com This allows for the introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles. For example, the reaction of 3-bromobenzanthrone (B182157) with substituted piperazines has been used to synthesize novel fluorescent dyes. mdpi.com
Another powerful method for the functionalization of the benzanthrone core is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. mdpi.comresearchgate.net This reaction enables the introduction of acetylenic moieties, which can extend the π-conjugation of the system and significantly alter its photophysical properties. mdpi.comresearchgate.net
Rational Modification of the Thiobis Linkage for Enhanced Performance and Stability
One potential strategy involves the oxidation of the sulfide (B99878) bridge to a sulfoxide (B87167) or a sulfone. This would alter the electronic nature of the linkage, transitioning it from a weak electron-donating group to an electron-withdrawing one. Such a modification would be expected to significantly impact the intramolecular charge transfer characteristics of the molecule and, consequently, its photophysical properties.
Another approach could involve the replacement of the sulfur atom with other chalcogens, such as selenium or tellurium. This would modulate the electronic coupling between the two benzanthrone moieties, potentially leading to materials with different absorption and emission profiles, as well as altered charge transport properties.
Incorporation into Polymeric Architectures and Hybrid Organic-Inorganic Materials
The incorporation of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) units into polymeric architectures is a promising strategy for the development of functional materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
This can be achieved by first functionalizing the benzanthrone core with polymerizable groups, such as vinyl or acrylate (B77674) moieties. Subsequent polymerization would lead to polymers with pendant 3,3'-Thiobis(7H-benz(de)anthracen-7-one) units.
Alternatively, the bifunctional nature of the 3,3'-Thiobis(7H-benz(de)anthracen-7-one) scaffold can be exploited to incorporate it as a monomer into the main chain of a polymer. For example, functionalization of the molecule with two reactive groups at opposing ends would allow for its use in step-growth polymerization reactions.
Furthermore, the introduction of suitable anchoring groups onto the benzanthrone framework would enable the grafting of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) onto the surface of inorganic materials, such as silica (B1680970) or metal oxides, to create hybrid organic-inorganic materials with combined properties.
Rational Design of Derivatives based on Predictive Structure-Property Relationships
The rational design of novel 3,3'-Thiobis(7H-benz(de)anthracen-7-one) derivatives with specific, targeted properties relies on a thorough understanding of the structure-property relationships that govern this class of compounds. By combining the knowledge of substituent effects, functionalization strategies, and linkage modifications, it is possible to predict the impact of specific structural changes on the resulting electronic and photophysical properties. doi.orgnih.govresearchgate.net
For instance, to design a derivative with a strong bathochromic shift and high fluorescence quantum yield, one might consider introducing electron-donating amino groups at the 6- and 6'-positions and extending the π-conjugation through the introduction of phenylethynyl groups at the 9- and 9'-positions.
Computational modeling, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be a powerful tool in the rational design process. doi.org These methods allow for the prediction of the electronic structure and photophysical properties of hypothetical molecules before their synthesis, thus guiding the experimental efforts towards the most promising candidates.
Advanced Structure Property Relationship Studies in 3,3 Thiobis 7h Benz De Anthracen 7 One Systems
Impact of Molecular Conformation and Stereoisomerism on Electronic Coupling and Photophysics
The sulfur bridge in 3,3'-Thiobis(7H-benz(de)anthracen-7-one) introduces significant conformational flexibility. The dihedral angle between the two benzanthrone (B145504) units would be a critical parameter governing the extent of electronic communication, or coupling, between them. This conformation directly influences the photophysical properties.
Stereoisomerism, specifically atropisomerism, could arise if rotation around the C-S-C bonds is hindered. The existence of stable atropisomers would imply that distinct, non-interconverting conformers with unique photophysical properties could be isolated.
Table 1: Hypothetical Influence of Dihedral Angle on Photophysical Properties of 3,3'-Thiobis(7H-benz(de)anthracen-7-one)
| Dihedral Angle | Expected Electronic Coupling | Predicted Absorption Spectrum | Predicted Emission Spectrum |
|---|---|---|---|
| Small (~0-30°) | Strong | Significant red-shift compared to monomer | Potential for excimer emission (broad, red-shifted) |
Influence of Substituent Position and Electronic Nature on Absorption, Emission, and Charge Transfer Characteristics
While the core structure is defined, the introduction of further substituents onto the benzanthrone rings would profoundly modulate the optoelectronic properties. The nature and position of these substituents are key. Current time information in DE.mdpi.com
Electron-donating groups (e.g., amino, methoxy) at positions such as 6 or 8 would enhance intramolecular charge transfer (ICT) from the substituent to the electron-accepting carbonyl group. nih.gov This typically leads to a bathochromic (red) shift in both absorption and emission spectra.
Electron-withdrawing groups (e.g., nitro, cyano) would have the opposite effect, potentially causing a hypsochromic (blue) shift or altering the charge transfer dynamics.
In donor-π-acceptor (D-π-A) systems based on benzanthrone, such as 2-bromo-3-aminobenzo[de]anthracene-7-one, pronounced solvatochromism is observed. nih.govnist.gov This means the absorption and emission wavelengths are highly sensitive to the polarity of the solvent, a hallmark of significant ICT character in the excited state. nih.gov For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the two benzanthrone moieties could act in concert, and the introduction of substituents would create complex charge transfer pathways, not only within each unit but also potentially between them through the sulfur bridge.
Table 2: Predicted Spectroscopic Shifts in Substituted 3,3'-Thiobis(7H-benz(de)anthracen-7-one) Derivatives
| Substituent at C6/C6' | Electronic Nature | Expected Absorption Shift (λmax) | Expected Emission Shift (λmax) |
|---|---|---|---|
| -NH₂ | Donating | Bathochromic | Bathochromic |
| -OCH₃ | Donating | Bathochromic | Bathochromic |
| -Br | Withdrawing | Hypsochromic/Bathochromic | Hypsochromic/Bathochromic |
Role of Intermolecular Interactions and Solid-State Packing on Macroscopic Material Performance
In the solid state, the performance of an organic material is dictated by how the molecules pack together. For benzanthrone derivatives, π-π stacking is a common and critical intermolecular interaction. nist.gov The distance and orientation between the planar aromatic systems of adjacent molecules determine the efficiency of charge transport and can influence solid-state emission properties.
For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), the three-dimensional shape imposed by the sulfur bridge would be a primary determinant of its crystal packing. A V-shaped or twisted conformation might prevent the close, co-facial π-π stacking that often leads to fluorescence quenching. Instead, it could promote the formation of spatially isolated dimers or other arrangements that favor strong solid-state emission, a desirable trait for applications like organic light-emitting diodes (OLEDs). Studies on V-shaped bisanthracenes have shown that such structures can lead to excimer emission in the solid state.
Development of Quantitative Structure-Property Relationships (QSPR) for Predictive Material Design
QSPR modeling is a powerful tool for predicting the properties of new molecules without the need for synthesis and characterization. For a system like 3,3'-Thiobis(7H-benz(de)anthracen-7-one), a QSPR model would aim to correlate structural descriptors with photophysical properties.
Key descriptors would include:
Electronic descriptors: HOMO/LUMO energy levels, dipole moment.
Topological descriptors: Molecular connectivity indices.
Geometric descriptors: Dihedral angles, molecular surface area, volume.
By synthesizing a series of derivatives with varied substituents and measuring their properties (e.g., absorption/emission maxima, quantum yields), a predictive model could be built. This would allow for the in-silico screening of new candidate molecules with desired characteristics, accelerating the discovery of materials for specific applications.
Deconvolution of Intramolecular versus Intermolecular Effects on Optical and Electronic Behavior
A key challenge in understanding the properties of materials based on 3,3'-Thiobis(7H-benz(de)anthracen-7-one) is separating the effects that occur within a single molecule (intramolecular) from those that arise from interactions between molecules (intermolecular).
Intramolecular effects are governed by the conformation, electronic coupling across the sulfur bridge, and the influence of any substituents. These are typically studied by measuring the properties of the compound in dilute solutions, where intermolecular interactions are minimized.
Intermolecular effects dominate in the solid state or in concentrated solutions. These include π-π stacking and exciton (B1674681) coupling, which can lead to phenomena like aggregation-caused quenching or aggregation-induced emission.
Comparing the photophysical data from dilute solutions to that of thin films or crystals allows for the deconvolution of these effects. For instance, the appearance of a new, red-shifted emission band in the solid-state spectrum that is absent in solution would be strong evidence for intermolecular excimer formation.
Future Research Directions and Unaddressed Challenges in 3,3 Thiobis 7h Benz De Anthracen 7 One Research
Exploration of Novel, Sustainable Synthetic Pathways for Scalable Production and Industrial Feasibility
A significant hurdle for the practical application of many novel organic materials is the development of efficient, cost-effective, and environmentally benign synthetic routes. For 3,3'-Thiobis(7H-benz(de)anthracen-7-one), future research must prioritize moving beyond laboratory-scale syntheses to methods suitable for industrial production.
Current strategies for synthesizing analogous diaryl thioethers often involve nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling. rsc.org While effective, these methods can require harsh reaction conditions or expensive catalysts. A key challenge is to develop "green" synthetic protocols. mdpi.comacs.org Future investigations should explore:
Catalyst-Free Thiolation: Developing methods that avoid transition metals, which can be costly and leave trace impurities that are detrimental to electronic device performance. Research into base- and solvent-activated SNAr reactions under mild conditions (room temperature to 60°C) for electron-poor aryl halides could be adapted for 3-halobenzanthrone precursors. rsc.org
Odorless Thiol Surrogates: The use of thiols is often complicated by their volatility and unpleasant odor. A promising research direction is the use of stable, low-cost, and odorless thiol surrogates, such as xanthates, which can serve as both a sulfur source and an alkylating/arylating reagent under transition-metal-free conditions. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in scalability, safety, and process control over traditional batch methods. Developing a flow-based synthesis for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) could significantly improve yield, purity, and industrial feasibility.
The ultimate goal is a synthesis pathway that is not only high-yielding but also minimizes waste, avoids toxic reagents and solvents, and is economically viable for large-scale production.
Development of Advanced Characterization Techniques for In-Situ and Operando Studies in Devices
To unlock the full potential of 3,3'-Thiobis(7H-benz(de)anthracen-7-one), it is crucial to understand its behavior within a functional device under actual operating conditions. This requires moving beyond standard ex-situ characterization to advanced in-situ and operando techniques. jos.ac.cnresearchgate.netmdpi.com In-situ studies monitor the material in a controlled environment that mimics reaction conditions, while operando spectroscopy simultaneously measures the material's properties and the device's performance. mdpi.comcitedrive.comwikipedia.org
Future research should focus on employing a suite of these techniques to build a comprehensive picture of the structure-property-performance relationships:
In-situ Microscopy: Techniques like atomic force microscopy (AFM) and optical microscopy can be used to observe the real-time morphological evolution during thin-film deposition, revealing how processing conditions affect crystallization and film quality. jos.ac.cnresearching.cn
Operando Spectroscopy: Employing methods like Raman spectroscopy, UV-Vis absorption, and photoluminescence spectroscopy during device operation can reveal dynamic changes in molecular structure, electronic states, and charge carrier dynamics. researchgate.netarxiv.org For instance, applying operando photonic crystal spectroscopy could correlate changes in the material's optical response to its state of charge in real-time. arxiv.orgresearchgate.net
In-situ X-ray and Photoelectron Spectroscopy: Synchrotron-based techniques like X-ray diffraction (XRD) and ultraviolet photoelectron spectroscopy (UPS) are powerful tools. In-situ XRD can monitor the crystal structure and orientation of the material as a film is formed or during thermal annealing. ornl.gov In-situ UPS allows for the direct analysis of the interfacial electronic structure and energy level alignment as layers of a device are sequentially deposited, which is critical for optimizing charge injection and transport. researching.cnresearching.cn
These advanced characterization methods are indispensable for understanding degradation mechanisms, identifying performance bottlenecks, and guiding the rational design of more robust and efficient devices. jos.ac.cnmdpi.com
| Technique | Type | Information Gained for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) | Key Challenge |
| Optical/Scanning Probe Microscopy | In-situ | Real-time monitoring of thin-film growth, morphology, and crystallization. jos.ac.cnresearching.cn | Achieving high resolution in complex solid/liquid environments. jos.ac.cn |
| UV-Vis/PL/Raman Spectroscopy | Operando | Dynamic changes in electronic states, charge carrier dynamics, and molecular vibrations under bias. researchgate.netarxiv.org | Correlating spectral changes with specific device performance metrics. |
| X-Ray Diffraction (XRD) | In-situ/Operando | Evolution of crystal structure, packing, and molecular orientation during processing and operation. ornl.gov | Designing sample cells that are transparent to X-rays while allowing device operation. mdpi.com |
| Photoelectron Spectroscopy (UPS/XPS) | In-situ | Energy level alignment at interfaces, surface chemistry changes, and degradation pathways. researchgate.netresearching.cnresearching.cn | Requirement for ultra-high vacuum conditions, which can be challenging to integrate with device operation. mdpi.com |
Integration into Emerging Photonic, Optoelectronic, and Spintronic Technologies
The unique electronic structure anticipated for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) makes it a candidate for several advanced technologies. Benzanthrone (B145504) derivatives are already known for their potential in optoelectronics and as fluorescent materials. nih.govacs.orgeurekaselect.com The thioether bridge could introduce new functionalities.
Key areas for future exploration include:
Organic Field-Effect Transistors (OFETs): The performance of OFETs is highly dependent on the molecular packing and charge carrier mobility of the organic semiconductor. acs.org Research is needed to fabricate and test OFETs using the thiobis compound, investigating how the sulfur linkage affects thin-film morphology and charge transport compared to other benzanthrone derivatives.
Organic Light-Emitting Diodes (OLEDs): Benzanthrone derivatives are explored as emitters in OLEDs. nih.gov A critical research question is whether 3,3'-Thiobis(7H-benz(de)anthracen-7-one) can function as an efficient emitter, potentially exhibiting thermally activated delayed fluorescence (TADF) or phosphorescence, which could be influenced by the heavy sulfur atom promoting intersystem crossing. Its suitability as a host material should also be investigated.
Spintronics: This is a highly speculative but intriguing direction. Organic spintronics utilizes the spin of electrons in addition to their charge. The presence of a sulfur atom could introduce significant spin-orbit coupling, a property that is crucial for manipulating electron spins. Future research could explore the magnetic and spin-related properties of this compound, a largely uncharted territory for benzanthrone-based materials.
Sensing and Niche Photonics: The sensitivity of benzanthrone derivatives' fluorescence to their environment suggests potential applications in chemical sensors. mdpi.com The thioether linkage could provide a specific binding site for heavy metal ions, leading to a selective sensing response. Its nonlinear optical (NLO) properties should also be investigated for applications in laser technology and optical communications. mdpi.com
Multi-Scale Modeling and Simulation for Comprehensive Device Performance Prediction and Optimization
Given the cost and time associated with synthesis and device fabrication, computational modeling provides an indispensable tool for pre-screening candidate materials and understanding their behavior at a fundamental level. dtu.dklidsen.com A multi-scale modeling approach is essential to connect the properties of a single molecule to the performance of a macroscopic device. kit.edunih.gov
Future computational studies on 3,3'-Thiobis(7H-benz(de)anthracen-7-one) should encompass:
Quantum Chemistry (DFT/TD-DFT): Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can be used to predict the molecule's geometry, frontier molecular orbital energies (HOMO/LUMO), and optical properties (absorption and emission spectra). nih.govresearchgate.net These calculations can provide initial insights into the compound's color, electronic gap, and potential as a light-emitting or charge-transporting material. acs.org
Molecular Dynamics (MD): Atomistic MD simulations can predict how molecules of 3,3'-Thiobis(7H-benz(de)anthracen-7-one) pack together in a thin film. uniupo.it This is crucial for understanding how the thioether linkage influences the solid-state morphology, which in turn governs charge transport properties. kit.edu
Machine Learning (ML): As more data on benzanthrone derivatives becomes available, ML models can be trained to predict key performance metrics like charge carrier mobility or device efficiency based on molecular descriptors. nih.govaip.organnualreviews.org This data-driven approach can accelerate the discovery of optimized structures by rapidly screening virtual libraries of related compounds. annualreviews.org
The synergy between these modeling techniques can create a powerful workflow: DFT provides molecular parameters, MD predicts the bulk morphology, and ML models can bridge the gap to predict device performance, thereby guiding synthetic efforts toward the most promising materials. dtu.dkinnovations-report.com
Illustrative Data from Future Modeling Studies: The following table represents the type of predictive data that could be generated for 3,3'-Thiobis(7H-benz(de)anthracen-7-one) using TD-DFT calculations, similar to studies on other benzanthrone derivatives. nih.gov This data is hypothetical and serves as a target for future computational work.
| Property | Gas Phase (Predicted) | In Toluene (Predicted) | Significance |
| Excitation Energy (λabs) | ~450 nm | ~465 nm | Determines the color and light absorption range. |
| Oscillator Strength (f) | > 1.0 | > 1.2 | Correlates with the intensity of light absorption. |
| Emission Wavelength (λem) | ~550 nm | ~580 nm | Determines the color of emitted light in fluorescence/PL. |
| Excited State Dipole Moment (μ) | ~5 D | ~8 D | Indicates the degree of intramolecular charge transfer (ICT). nih.gov |
Design of Next-Generation Thiobis(benz(de)anthracenone) Materials for Highly Specific and Niche Applications
The 3,3'-Thiobis(7H-benz(de)anthracen-7-one) structure should not be seen as an endpoint, but rather as a new platform for creating a family of functional materials. The unaddressed challenge is to understand the structure-property relationships well enough to design next-generation materials for highly specific applications. fau.descilit.com
Future research should systematically explore the chemical space around this core structure:
Functionalization of the Benzanthrone Core: The remaining positions on the benzanthrone rings are available for functionalization. Introducing strong electron-donating (e.g., amino, alkoxy) or electron-withdrawing (e.g., cyano, nitro) groups could be used to precisely tune the HOMO/LUMO energy levels, optical gap, and charge transport characteristics. mdpi.com
Modulation of the Thio-Linkage: Replacing the single sulfur atom with a disulfide (-S-S-), sulfoxide (B87167) (-SO-), or sulfone (-SO2-) bridge would dramatically alter the geometry and electronic nature of the linkage, providing a handle to control the degree of communication between the two benzanthrone units.
Oligomers and Polymers: Extending the concept to create oligomers or polymers linked by thio-benzanthrone units could lead to novel semiconducting polymers with unique processing characteristics and electronic properties.
By combining these design strategies with the advanced characterization and modeling techniques described above, it will be possible to develop a new class of thiobis(benzanthrone)-based materials tailored for niche applications, from specific color emitters in OLEDs to highly selective chemical sensors. citedrive.comnih.gov
Q & A
Q. What analytical methods are recommended for detecting 3,3'-thiobis(7H-benz(de)anthracen-7-one) in environmental samples, and how can extraction efficiency be optimized?
Methodological Answer:
-
Thin-Layer Chromatography (TLC) with Fluorimetry : One-dimensional TLC on silica gel-impregnated glass-fiber paper, followed by elution in trifluoroacetic acid and fluorometric assay, is effective for isolating the compound from airborne particulates. Solvent systems like pentane:ether (19:1 v/v) achieve separation in 15 minutes .
-
Solvent Optimization : Extraction efficiency varies with solvents. For example:
Solvent Recovery Rate (7H-benz(de)anthracen-7-one) Key Reference Benzene 40–80% Methylene Chloride 50–100% Acetone 60–90% Validate methods by comparing spiked samples and adjusting extraction time/temperature to maximize recovery .
Q. What safety precautions are critical when handling 3,3'-thiobis(7H-benz(de)anthracen-7-one) in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
- Ventilation : Employ fume hoods to mitigate respiratory irritation (H335) and avoid dust formation .
- Spill Management : Collect released material in sealed containers using non-sparking tools; avoid water rinsing to prevent environmental contamination .
- Toxicological Monitoring : Conduct regular mutagenicity assays (e.g., Ames test) due to structural analogs like nitrobenzanthrones showing genotoxic potential .
Q. How can researchers validate the purity of synthesized 3,3'-thiobis(7H-benz(de)anthracen-7-one)?
Methodological Answer:
- Chromatographic Techniques : Use gas chromatography (GC) with a DB-5 column (retention index: 2450) or HPLC with C18 reverse-phase columns for purity assessment .
- Spectroscopic Confirmation : Compare UV-Vis and fluorescence spectra with NIST reference data (e.g., λmax at 365 nm for benzanthrone derivatives) .
- Crystallography : For structural validation, X-ray diffraction (e.g., space group Pn21a) resolves intramolecular steric distortions in related ketones .
Advanced Research Questions
Q. How do reaction conditions influence the nitration of 3,3'-thiobis(7H-benz(de)anthracen-7-one), and what mechanisms explain isomer distribution?
Methodological Answer:
Q. What advanced techniques are suitable for studying the photochemical behavior of 3,3'-thiobis(7H-benz(de)anthracen-7-one)?
Methodological Answer:
- Electronic Spectroscopy : Analyze UV-Vis absorption (π→π* transitions at ~400 nm) and fluorescence quenching in acidic environments to assess excited-state dynamics .
- Time-Resolved Fluorescence : Employ femtosecond laser systems to measure singlet-state lifetimes (e.g., 6-amino derivatives show 5–10 ns decay) .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict substituent effects on photostability and electron-transfer pathways .
Q. How can thermal reduction pathways be optimized to synthesize hydroaromatic derivatives of 3,3'-thiobis(7H-benz(de)anthracen-7-one)?
Methodological Answer:
- Hydrogen Donor Selection : 9,10-Dihydroanthracene (DHA) as a solvent enables selective deoxygenation at 200–250°C, yielding 7H-benz[d,e]anthracene via reverse radical disproportionation (RRD) .
- Kinetic Analysis : Monitor reaction progress using GC-MS; rate constants (k = 1.2 × 10<sup>−4</sup> s<sup>−1</sup> at 220°C) reveal reversibility in initial H-transfer steps .
- Product Isolation : Purify via column chromatography (silica gel, hexane:ethyl acetate 10:1) and confirm structures via <sup>1</sup>H NMR (e.g., benzylic proton shifts at δ 4.2–4.5 ppm) .
Q. What methodologies resolve discrepancies in environmental concentration data for 3,3'-thiobis(7H-benz(de)anthracen-7-one) across studies?
Methodological Answer:
- Inter-laboratory Calibration : Use certified reference materials (CRMs) like NIST SRM 1649b for urban dust to standardize extraction and quantification protocols .
- Matrix Effect Mitigation : Apply matrix-matched calibration curves to correct for PM2.5 interference in LC-MS analyses .
- Data Harmonization : Compare detection limits (e.g., 5 ng for fluorimetry vs. 1 ng for GC-MS) and report recovery-adjusted concentrations .
Q. How does the Clar reaction transform 3,3'-thiobis(7H-benz(de)anthracen-7-one) into polycyclic aromatic hydrocarbons (PAHs), and what products are formed?
Methodological Answer:
-
Reaction Setup : Use a NaCl/KCl/ZnCl2 melt with Zn dust at 400°C under inert gas. Key products include:
Product Yield Identification Method Tetrabenzo[a,cd,lm,o]perylene 10.7% <sup>13</sup>C NMR, HPLC-MS Dibenzo[a,cd]naphtho[1,8-jk]perylene 10.2% X-ray crystallography Minor isomers (e.g., C34H18) 7.4% Cyclization reactions -
Mechanistic Insight : Radical intermediates drive cyclodehydrogenation; monitor via EPR spectroscopy .
Q. Table 1. Extraction Efficiency of 7H-Benz(de)anthracen-7-one Analogs
| Solvent | Recovery (%) | Detection Limit (ng) | Reference |
|---|---|---|---|
| Methylene Chloride | 50–100 | 5 (Fluorimetry) | |
| Acetone | 40–80 | 2 (GC-MS) | |
| Benzene | 60–90 | 5 (TLC) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
